molecular formula C9H5Br2F2N B6223243 4-bromo-1-(bromodifluoromethyl)-1H-indole CAS No. 2763756-77-8

4-bromo-1-(bromodifluoromethyl)-1H-indole

Cat. No. B6223243
CAS RN: 2763756-77-8
M. Wt: 324.9
InChI Key:
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Description

4-bromo-1-(bromodifluoromethyl)-1H-indole (4-Br-1-BrDFM-1H-indole) is a heterocyclic compound, which is composed of a bromine atom and a 1H-indole ring. It is a fluorinated derivative of 1H-indole, which has a broad range of applications in various fields of science, such as synthetic organic chemistry, medicinal chemistry, and materials science. 4-Br-1-BrDFM-1H-indole has been widely used in the synthesis of various organic compounds, such as aryl amines, aryl alcohols, and aryl ethers. In addition, it has been used in the synthesis of biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs. Furthermore, 4-Br-1-BrDFM-1H-indole has been utilized in the synthesis of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

4-Br-1-BrDFM-1H-indole is a heterocyclic compound, which is composed of a bromine atom and a 1H-indole ring. The mechanism of action of 4-Br-1-BrDFM-1H-indole is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate, which is then attacked by a nucleophile. This results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-1-BrDFM-1H-indole are not well understood. However, it is believed that 4-Br-1-BrDFM-1H-indole may interact with certain biological molecules, such as enzymes and receptors, which could lead to an alteration of their activity. In addition, 4-Br-1-BrDFM-1H-indole may interact with DNA, which could lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Br-1-BrDFM-1H-indole in laboratory experiments include its high reactivity and its ability to form a wide range of products. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available starting materials. The main limitation of using 4-Br-1-BrDFM-1H-indole in laboratory experiments is that it is a toxic compound and should be handled with care.

Future Directions

The future directions for 4-Br-1-BrDFM-1H-indole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be conducted into the development of novel synthetic methods for the synthesis of 4-Br-1-BrDFM-1H-indole and its derivatives. Furthermore, research could be conducted into the development of new materials that utilize 4-Br-1-BrDFM-1H-indole as a building block. Finally, research into the use of 4-Br-1-BrDFM-1H-indole as a drug delivery system could be conducted, as well as research into its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

4-Br-1-BrDFM-1H-indole can be synthesized via a number of different methods. One of the most common methods involves the reaction of 1H-indole with bromodifluoromethane (CHBrF2) in the presence of a base, such as sodium hydroxide (NaOH). This reaction results in the formation of 4-Br-1-BrDFM-1H-indole, as well as other byproducts. Other methods for the synthesis of 4-Br-1-BrDFM-1H-indole include the reaction of 1H-indole with bromine (Br2) in the presence of a base, or the reaction of 1H-indole with a brominating agent, such as N-bromosuccinimide (NBS).

Scientific Research Applications

4-Br-1-BrDFM-1H-indole has been widely used in scientific research. It has been utilized in the synthesis of various organic compounds, such as aryl amines, aryl alcohols, and aryl ethers. In addition, it has been used in the synthesis of biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs. Furthermore, 4-Br-1-BrDFM-1H-indole has been utilized in the synthesis of materials for optoelectronic devices, such as organic light-emitting diodes (4-bromo-1-(bromodifluoromethyl)-1H-indole).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(bromodifluoromethyl)-1H-indole involves the bromination of 1H-indole followed by the introduction of a bromodifluoromethyl group.", "Starting Materials": [ "1H-indole", "bromine", "potassium hydroxide", "bromodifluoromethane", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 1H-indole", "1H-indole is dissolved in acetic acid and bromine is added dropwise with stirring. The reaction mixture is heated to 50°C for 2 hours. The resulting product is filtered and washed with water to obtain 4-bromo-1H-indole.", "Step 2: Introduction of bromodifluoromethyl group", "4-bromo-1H-indole is dissolved in a mixture of bromodifluoromethane and potassium hydroxide in water. The reaction mixture is heated to 80°C for 6 hours. The product is then filtered and washed with water to obtain 4-bromo-1-(bromodifluoromethyl)-1H-indole." ] }

CAS RN

2763756-77-8

Product Name

4-bromo-1-(bromodifluoromethyl)-1H-indole

Molecular Formula

C9H5Br2F2N

Molecular Weight

324.9

Purity

95

Origin of Product

United States

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